5-Bromopyridine-3-thiol hydrochloride 5-Bromopyridine-3-thiol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13701988
InChI: InChI=1S/C5H4BrNS.ClH/c6-4-1-5(8)3-7-2-4;/h1-3,8H;1H
SMILES: C1=C(C=NC=C1Br)S.Cl
Molecular Formula: C5H5BrClNS
Molecular Weight: 226.52 g/mol

5-Bromopyridine-3-thiol hydrochloride

CAS No.:

Cat. No.: VC13701988

Molecular Formula: C5H5BrClNS

Molecular Weight: 226.52 g/mol

* For research use only. Not for human or veterinary use.

5-Bromopyridine-3-thiol hydrochloride -

Specification

Molecular Formula C5H5BrClNS
Molecular Weight 226.52 g/mol
IUPAC Name 5-bromopyridine-3-thiol;hydrochloride
Standard InChI InChI=1S/C5H4BrNS.ClH/c6-4-1-5(8)3-7-2-4;/h1-3,8H;1H
Standard InChI Key JIYFPWOJOWONCN-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1Br)S.Cl
Canonical SMILES C1=C(C=NC=C1Br)S.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

5-Bromopyridine-3-thiol hydrochloride consists of a pyridine ring substituted with a bromine atom at position 5 and a thiol (-SH) group at position 3, protonated as a hydrochloride salt (Fig. 1). The hydrochloride moiety enhances the compound’s stability and solubility in polar solvents.

Table 1: Structural and Identifiers

PropertyValue
IUPAC Name5-bromopyridine-3-thiol; hydrochloride
Molecular FormulaC₅H₅BrClNS
Molecular Weight226.52 g/mol
CAS Number2665660-58-0
InChIInChI=1S/C₅H₄BrNS.ClH/c6-4-1-5

The parent compound, 5-bromopyridine-3-thiol (CAS: 552331-85-8), has a molecular weight of 190.06 g/mol and lacks the hydrochloride counterion.

Synthesis and Production

Synthetic Pathways

The hydrochloride salt is typically synthesized via protonation of 5-bromopyridine-3-thiol using hydrochloric acid. The thiol precursor can be prepared through bromination of pyridine-3-thiol or via nucleophilic substitution reactions. For example, bromination at the pyridine ring’s fifth position may involve electrophilic aromatic substitution using bromine or N-bromosuccinimide under controlled conditions.

Industrial-Scale Considerations

Industrial production emphasizes yield optimization and purity. Continuous flow reactors and catalytic systems are employed to enhance selectivity, particularly to avoid di-substitution or oxidation of the thiol group. Post-synthetic purification often involves recrystallization from methanol or ethanol to isolate the hydrochloride salt.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The hydrochloride salt form improves aqueous solubility compared to the free thiol. Stability data indicate susceptibility to oxidation; thus, storage under inert atmospheres (N₂ or Ar) is recommended.

Table 2: Key Physicochemical Properties

PropertyValue
Solubility in WaterPartially soluble
Melting PointNot reported
StabilityAir-sensitive (oxidizes to disulfide)

Applications in Research and Industry

Organic Synthesis

The thiol group enables participation in Michael additions, disulfide bond formation, and metal coordination. For instance, it serves as a ligand in nickel-catalyzed cross-coupling reactions, analogous to methods described for thioglycosides (Fig. 2) .

Comparative Analysis with Related Compounds

5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0)

This carbothioamide derivative (C₆H₅BrN₂S) replaces the thiol with a thiocarbamide group, altering reactivity. It lacks the hydrochloride salt, reducing solubility but enhancing stability toward oxidation.

6-Bromopyridine-3-thiol (CAS: Not reported)

Positional isomerism shifts the bromine to the sixth position, impacting electronic distribution and nucleophilic substitution rates.

Future Perspectives

Further research should explore:

  • Catalytic Applications: As ligands in asymmetric catalysis.

  • Drug Discovery: Structure-activity relationship (SAR) studies for kinase inhibitors.

  • Material Science: Incorporation into conductive polymers via sulfur-metal interactions.

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